molecular formula C8H14CuN6S2 B160576 Cu(II)astm CAS No. 68341-09-3

Cu(II)astm

Cat. No.: B160576
CAS No.: 68341-09-3
M. Wt: 321.9 g/mol
InChI Key: SBHDKYTVDCRMOE-JPAPVDFESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cu(II)ATSM has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cu(II)astm, also known as [64Cu]Cu-ATSM, is a hypoxia-targeted radioactive agent . It primarily targets hypoxic regions in tumors . Hypoxia, a condition characterized by low oxygen levels, often occurs in rapidly growing tumors and promotes their malignant characteristics . This compound also targets neuroinflammation, as it can accurately detect hydrogen sulfide (H2S) in brain pathophysiology .

Mode of Action

This compound readily penetrates cells due to its low molecular weight, high membrane permeability, and low redox potential . In over-reduced cells, such as when cells are under hypoxic conditions, the Cu(II) in this compound is reduced to Cu(I), which is released from the ATSM and trapped inside the cells . This mechanism allows this compound to accumulate in hypoxic cells .

Biochemical Pathways

This compound affects several biochemical pathways. It exhibits high membrane permeability and may rapidly diffuse and get reduced and trapped within cells under highly reduced conditions such as hypoxia . This compound uptake also reflects the levels of the biological reductant NAD(P)H, which is associated with hypoxia and mitochondrial dysfunction, and the activity of NAD(P)H-dependent reductive enzymes .

Pharmacokinetics

This compound is orally bioavailable and permeable to the blood-brain barrier . For clinical application, this compound must be manufactured at high concentrations to allow the administration of a therapeutic dose with safe intravenous bolus injection .

Result of Action

This compound reportedly shows an antitumor effect in vivo . It specifically inhibits the action of peroxynitrite on Cu,Zn superoxide dismutase (SOD1) and subsequent nitration of cellular proteins . In a mouse model of amyotrophic lateral sclerosis (ALS), this compound significantly delayed the onset of disease and prolonged lifespan .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of hypoxia in the tumor microenvironment . Hypoxia plays an important role in tumor prognosis and promotes the malignant characteristics of cancer cells . Therefore, the efficacy and stability of this compound are likely to be influenced by the degree of hypoxia in the tumor environment .

Future Directions

Cu(II)astm has shown promise in medical applications, particularly in the detection of neuroinflammation . It has also been suggested as a potent warhead for traditionally “inert” cysteines, opening up new possibilities for proteome-wide cysteine profiling .

Biochemical Analysis

Biochemical Properties

Cu(II)astm interacts with various enzymes, proteins, and other biomolecules. It is considered a marker of the cellular response to tumor hypoxia, including the intracellular over-reduced status . This compound uptake also reflects the levels of the biological reductant NAD(P)H, which is associated with hypoxia and mitochondrial dysfunction, and the activity of NAD(P)H-dependent reductive enzymes .

Cellular Effects

This compound influences cell function by targeting hypoxic regions in tumors . It affects cell signaling pathways, gene expression, and cellular metabolism. The expression of hypoxia-inducible factor-1α (HIF-1α) in malignant tumors promotes angiogenesis via induction of the expression of vascular endothelial growth factor .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It gets reduced and trapped within cells under highly reduced conditions such as hypoxia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For clinical application, this compound must be manufactured at high concentrations to allow the administration of a therapeutic dose with safe intravenous bolus injection .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cu(II)ATSM is typically synthesized through the reaction of copper(II) salts with diacetyl-bis(N4-methylthiosemicarbazone) ligands. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The resulting complex is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for Cu(II)ATSM are not extensively documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include automated systems for precise control of reaction parameters and purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Cu(II)ATSM undergoes various chemical reactions, including:

    Reduction: In hypoxic conditions, Cu(II) is reduced to Cu(I), which is then trapped within cells.

    Complexation: Cu(II)ATSM forms stable complexes with various ligands, enhancing its solubility and bioavailability.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Copper(II)-diacetyl-bis(N4-ethylthiosemicarbazone) (Cu(II)ETSM): Similar in structure but with different ligand modifications.

    Copper(II)-diacetyl-bis(N4-phenylthiosemicarbazone) (Cu(II)PTSM): Another variant with phenyl groups instead of methyl groups.

Uniqueness: Cu(II)ATSM is unique due to its high membrane permeability and low redox potential, which allows it to effectively target hypoxic cells. Its ability to act as both a diagnostic and therapeutic agent sets it apart from other similar compounds .

Properties

IUPAC Name

copper;N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHDKYTVDCRMOE-JPAPVDFESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14CuN6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68341-09-3
Record name Cu(II)astm
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068341093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(II) dithiosemicarbazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATSM COPPER (II)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YDK1H9L3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cu(II)astm
Reactant of Route 2
Reactant of Route 2
Cu(II)astm
Reactant of Route 3
Cu(II)astm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.